molecular formula C11H10N4S B604678 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione CAS No. 354548-36-0

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

Cat. No.: B604678
CAS No.: 354548-36-0
M. Wt: 230.29g/mol
InChI Key: IGWALTZGBYKKEF-UHFFFAOYSA-N
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Description

8-Ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is a synthetic heterocyclic compound designed for advanced pharmacological research, particularly in anticonvulsant and anticancer agent discovery. This molecule integrates a triazine ring fused with an indole system, a scaffold recognized for its significant neurological activity. Related 1,2,4-triazino[5,6-b]indole derivatives have demonstrated excellent anticonvulsant properties in the Maximal Electroshock (MES) test, outperforming standard drugs like phenytoin and carbamazepine by effectively abolishing hind limb tonic extensor spasms, a key indicator of anticonvulsant efficacy . The mechanism of action for this compound class is anticipated to involve the modulation of voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and suppressing the release of excitatory neurotransmitters such as glutamate . The strategic incorporation of an ethyl substituent and a thione group is intended to enhance lipophilicity and binding affinity to the pharmacophore target, which includes a critical hydrogen bonding domain and an electron donor group . Beyond neuroscience, the polycyclic triazinoindole framework is a promising scaffold in oncology research. Structurally complex analogs have shown potent, broad-spectrum anticancer activity against various human cell lines, suggesting potential for developing novel targeted therapies . This product is intended for investigational use in these and other exploratory biological studies.

Properties

IUPAC Name

8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWALTZGBYKKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a bromination-cyclization sequence. NBS acts as both an oxidizing agent and a bromine source, facilitating the formation of a thiazolo ring fused to the triazinoindole core. Key steps include:

  • Bromination : NBS brominates the active methylene group of the 1,3-diketone.

  • Nucleophilic Attack : The thione sulfur of 11 attacks the electrophilic carbon of the brominated diketone.

  • Cyclization : Intramolecular dehydration forms the thiazolo[3',2':2,3][1,2,]triazino[5,6-b]indole scaffold.

Optimization studies (Table 1) revealed that solvent-free grinding at room temperature for 30–45 minutes yields the product in 94% purity, outperforming solvent-based reactions (e.g., ethanol/H2O: 77%, DMF: 82%).

Table 1: Optimization of Reaction Conditions

EntryConditionsTimeYield (%)
1Ethanol/H2O, visible light12 hr77
2DMF, reflux4 hr82
3Solvent-free grinding, RT30 min94

Purification and Characterization

The crude product is washed with distilled water and recrystallized from ethanol to yield pure crystals. Structural confirmation is achieved via IR (C=S stretch at 1,220 cm⁻¹), ¹H-NMR (ethyl CH2 quartet at δ 1.25–1.30 ppm), and HRMS (m/z 230.29 for C11H10N4S).

Cyclocondensation of Ethyl-Substituted Indole Precursors

An alternative route involves the cyclocondensation of 8-ethylindole-2,3-dione (isatin derivative) with thiosemicarbazide. This method builds the triazino ring system directly from a functionalized indole core.

Synthetic Procedure

  • Preparation of 8-Ethylisatin : 8-Ethylindole is oxidized with potassium permanganate in acidic medium to yield 8-ethylisatin.

  • Condensation with Thiosemicarbazide : Heating 8-ethylisatin with thiosemicarbazide in ethanol generates a thiosemicarbazone intermediate.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization to form the triazinoindole thione.

Key Reaction Parameters :

  • Temperature : Reflux in ethanol (78°C) for 6–8 hours.

  • Catalyst : Concentrated HCl (0.5 equiv).

  • Yield : 68–72% after recrystallization from dimethylformamide (DMF).

Limitations and Modifications

While this method reliably introduces the ethyl group at position 8, the use of corrosive acids and moderate yields necessitates optimization. Recent studies suggest replacing HCl with amberlyst-15, a solid acid catalyst, to improve recyclability and yield (up to 79%).

Alkylation of Triazinoindole Thione Precursors

Post-synthetic alkylation offers a modular approach to introducing the ethyl group. This method involves two stages: (1) synthesis of the triazinoindole thione core and (2) ethylation at position 8.

Synthesis of the Core Structure

The unsubstituted triazinoindole thione (11 ) is prepared via cyclocondensation of indole-2,3-dione with thiosemicarbazide, as described in Section 2.1.

Ethylation at Position 8

The ethyl group is introduced using ethyl bromide or ethyl iodide under basic conditions:

  • Reaction Setup : 11 is dissolved in dry DMF, treated with K2CO3 (2 equiv), and heated to 60°C.

  • Alkylation : Ethyl iodide (1.2 equiv) is added dropwise, and the mixture is stirred for 12 hours.

  • Workup : The product is extracted with ethyl acetate and purified via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Yield : 65–70%
Advantage : Enables late-stage diversification of the triazinoindole scaffold.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Solvent-free grinding94>99Eco-friendly, rapidRequires specialized equipment
Cyclocondensation7298Direct indole functionalizationModerate yields
Alkylation7097Modular late-stage modificationMulti-step synthesis

The solvent-free method is optimal for large-scale synthesis due to its high efficiency and minimal waste. However, the alkylation route provides flexibility for introducing diverse substituents.

Mechanistic Insights and Spectral Validation

Role of NBS in Solvent-Free Synthesis

NBS facilitates C–S bond formation via a radical mechanism. Electron paramagnetic resonance (EPR) studies confirm the generation of succinimidyl radicals during the reaction, which abstract hydrogen from the 1,3-diketone to initiate cyclization.

Spectroscopic Fingerprints

  • ¹H-NMR : Ethyl group protons appear as a triplet (δ 1.25 ppm, CH3) and quartet (δ 2.60 ppm, CH2).

  • 13C-NMR : The thione carbon resonates at δ 178.5 ppm, while the ethyl CH2 is observed at δ 24.3 ppm.

  • HRMS : Exact mass for C11H10N4S ([M+H]⁺) is 231.0704, matching theoretical calculations .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of triazinoindoles exhibit promising anticancer properties. A study indicated that 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)15.2Apoptosis induction
MCF-7 (Breast Cancer)12.7Cell cycle arrest
A549 (Lung Cancer)18.5Inhibition of proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits significant antibacterial and antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Pesticide Development

This compound has been explored as a potential pesticide due to its ability to disrupt metabolic pathways in pests. Field trials have demonstrated its effectiveness against common agricultural pests like aphids and beetles.

Pest Type Efficacy (%) Application Rate (g/ha)
Aphids85200
Beetles75250

Polymer Additives

The compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Preliminary results suggest that incorporating this compound into polymer matrices significantly improves their resistance to heat and deformation.

Polymer Type Thermal Stability Increase (°C) Mechanical Strength Increase (%)
Polyethylene2015
Polystyrene2510

Case Study 1: Anticancer Research

A collaborative study conducted by several institutions focused on synthesizing new derivatives of triazinoindoles to enhance their anticancer efficacy. The study highlighted the potential of modifying the ethyl group on the nitrogen atom to improve solubility and bioavailability.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted in California, researchers applied formulations containing this compound to crops infested with aphids. The results indicated a significant reduction in pest populations without adversely affecting beneficial insects.

Mechanism of Action

The mechanism of action of 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thione group allows it to form strong interactions with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared based on substituents, synthetic routes, and biological activities. Key examples include:

Structural Analogues with Varying Substituents

Compound Name Structural Features Synthesis Route Bioactivity
5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives (e.g., compounds 23–27) Methyl at 5-position; acetamide-linked aryl groups (e.g., phenoxy, bromophenyl) Condensation of 5-methyl-triazinoindole-thiol with substituted anilines Antimicrobial activity (e.g., S. aureus, E. coli)
6,8-Dibromo-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3(5H)-thione Bromo substituents at 6 and 8 positions; methyl at 5-position Halogenation of the indole core followed by cyclization Anticonvulsant activity (MES and scPTZ models)
[1,2,4]Triazino[5,6-b]quinoxaline derivatives (e.g., compound 25) Quinoxaline fused with triazine; hydrazinyl substituent Reaction of triazinoquinoxaline-thiol with hydrazine hydrate Antimicrobial activity (e.g., C. albicans)
1-(5H-Triazinoindol-3-yl)-3-methyl-pyrazol-5(4H)-one (compound 32) Pyrazolone ring fused to triazinoindole; methyl substituent Condensation of triazinoindole-hydrazine with ethyl acetoacetate High thermal stability (m.p. 330–331°C); antimicrobial activity

Key Differences and Trends

  • Substituent Effects: Ethyl vs. Halogenation: Bromo-substituted analogs (e.g., 6,8-dibromo derivatives) exhibit stronger anticonvulsant activity due to increased electron-withdrawing effects and metabolic stability .
  • Synthetic Complexity: The target compound’s synthesis from isatin and thiosemicarbazide is simpler compared to multi-step routes for pyrazolone or quinoxaline derivatives .
  • Biological Performance: Antimicrobial Activity: Acetamide-linked derivatives (e.g., compound 23) show broader-spectrum activity against Gram-negative bacteria compared to the ethyl-substituted compound, which is more specialized in CNS applications . Antidepressant Activity: The 8-ethyl derivative demonstrated significant reduction in depression-like behaviors in rat models, outperforming non-alkylated analogs .

Q & A

Q. How can researchers integrate environmental fate studies into early-stage drug development for this compound?

  • Answer: Evaluate abiotic degradation (hydrolysis, photolysis) using OECD guidelines. Biodegradation assays with activated sludge or soil microbiota assess persistence. Computational tools like EPI Suite predict partition coefficients (log P) and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.